molecular formula C15H12ClFN2OS B2968873 1-(benzylcarbamothioyl)-N-(3-chloro-4-fluorophenyl)formamide CAS No. 329078-64-0

1-(benzylcarbamothioyl)-N-(3-chloro-4-fluorophenyl)formamide

Cat. No.: B2968873
CAS No.: 329078-64-0
M. Wt: 322.78
InChI Key: FFIJISXGLNYXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(benzylcarbamothioyl)-N-(3-chloro-4-fluorophenyl)formamide is an organic compound with a complex structure that includes a benzylcarbamothioyl group and a 3-chloro-4-fluorophenyl group

Preparation Methods

The synthesis of 1-(benzylcarbamothioyl)-N-(3-chloro-4-fluorophenyl)formamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzyl isothiocyanate with 3-chloro-4-fluoroaniline under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(benzylcarbamothioyl)-N-(3-chloro-4-fluorophenyl)formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(benzylcarbamothioyl)-N-(3-chloro-4-fluorophenyl)formamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(benzylcarbamothioyl)-N-(3-chloro-4-fluorophenyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

1-(benzylcarbamothioyl)-N-(3-chloro-4-fluorophenyl)formamide can be compared with similar compounds, such as:

    1-(benzylcarbamothioyl)-N-(3-chlorophenyl)formamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    1-(benzylcarbamothioyl)-N-(4-fluorophenyl)formamide: Lacks the chlorine atom, which may influence its properties and applications.

    1-(benzylcarbamothioyl)-N-(3-chloro-4-methylphenyl)formamide: Contains a methyl group instead of a fluorine atom, potentially altering its behavior in chemical reactions and biological systems.

Properties

IUPAC Name

2-(benzylamino)-N-(3-chloro-4-fluorophenyl)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2OS/c16-12-8-11(6-7-13(12)17)19-14(20)15(21)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIJISXGLNYXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.